![molecular formula C12H12BrFN2O B1449547 2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one CAS No. 1706965-60-7](/img/structure/B1449547.png)
2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one
Vue d'ensemble
Description
2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one, also known as BFPQ, is a heterocyclic compound with a fused six-membered ring system. It has a wide range of applications in organic chemistry and is used in a variety of scientific research applications. BFPQ is a versatile compound that can be used to synthesize other compounds, as well as to study the biochemical and physiological effects of certain drugs.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Fluorinated derivatives of pyrido and pyrimido quinoxalines have been synthesized through various methods, demonstrating the compound's versatility as a building block for creating new chemical entities with potential pharmaceutical applications (Charushin, Kotovskaya, Perova, & Chupakhin, 2001).
Biological Activities
- Some derivatives of pyrido and pyrimido quinoxalines, including those with fluorine atoms, have shown significant antibacterial activity against a variety of pathogenic bacteria. This indicates the compound's potential use in developing new antibacterial agents (Cecchetti et al., 1987).
- Novel derivatives of pyrido quinoxalines have been synthesized, exhibiting potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates. These compounds have potential applications in treating bacterial infections (Asahina, Takei, Kimura, & Fukuda, 2008).
Structural and Electronic Properties
- The synthesis and characterization of organic salts derived from quinoxalines, such as 2-((4-bromophenyl)amino)pyrido quinoxalin-11-ium bromide, have been explored. These studies provide insights into the ionic nature, kinetic stability, and reactivity of these compounds, which could be relevant for pharmaceutical and material science applications (Faizi et al., 2018).
Antimicrobial Activities
- Synthesis of thieno and pyrrolo quinoxaline derivatives, starting from 2-bromo-4-fluoroaniline, has led to compounds with broad antibacterial activity against both gram-positive and gram-negative bacteria. This suggests their potential as antimicrobial agents (Abdel‐Wadood et al., 2014).
High-Pressure Reactions
- High-pressure reactions of halogenopyridines, including bromo and fluoro derivatives, have been studied, providing valuable information on the chemical behavior of these compounds under different conditions. This research can aid in the development of new synthetic methods for pharmaceutical compounds (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Propriétés
IUPAC Name |
2-bromo-3-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-7-5-11-9(6-8(7)14)15-12(17)10-3-1-2-4-16(10)11/h5-6,10H,1-4H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQFWNSDFUFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC(=C(C=C32)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



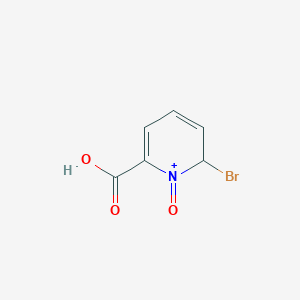

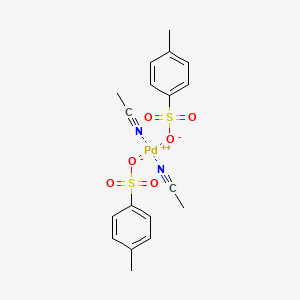
iodonium p-toluenesulfonate](/img/structure/B1449472.png)
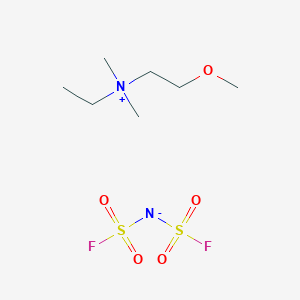
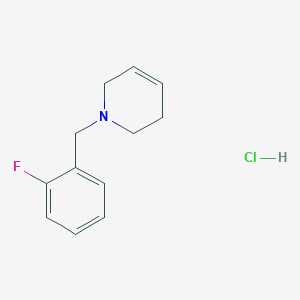
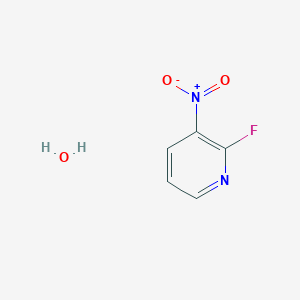
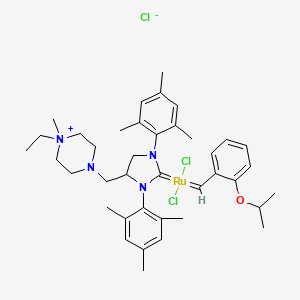
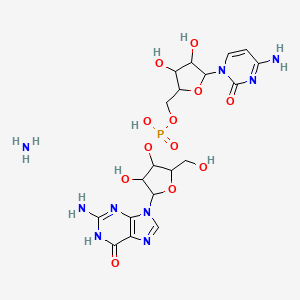
![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)
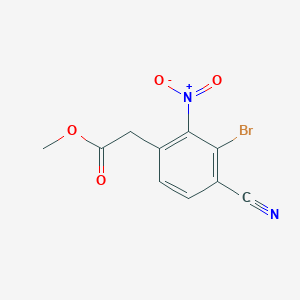
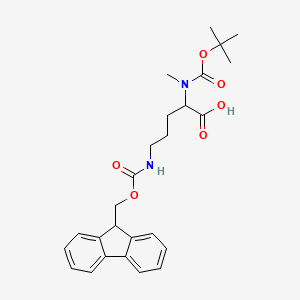
![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)
![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)